molecular formula C13H12Br2ClN3 B13641519 1,3-Bis(4-bromophenyl)guanidine hydrochloride

1,3-Bis(4-bromophenyl)guanidine hydrochloride

Katalognummer: B13641519
Molekulargewicht: 405.51 g/mol
InChI-Schlüssel: DYNOLLFJKQIVRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Bis(4-bromophenyl)guanidine hydrochloride is a chemical compound with the molecular formula C₁₃H₁₂Br₂ClN₃ and a molecular weight of 405.52 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-bromophenyl)guanidine hydrochloride typically involves the reaction of 4-bromoaniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis(4-bromophenyl)guanidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .

Wissenschaftliche Forschungsanwendungen

1,3-Bis(4-bromophenyl)guanidine hydrochloride has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1,3-Bis(4-bromophenyl)guanidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,3-Bis(4-chlorophenyl)guanidine hydrochloride
  • 1,3-Bis(4-fluorophenyl)guanidine hydrochloride
  • 1,3-Bis(4-methylphenyl)guanidine hydrochloride

Uniqueness

1,3-Bis(4-bromophenyl)guanidine hydrochloride is unique due to the presence of bromine atoms, which impart distinct chemical properties such as higher reactivity in substitution reactions compared to its chlorinated or fluorinated analogs .

Eigenschaften

Molekularformel

C13H12Br2ClN3

Molekulargewicht

405.51 g/mol

IUPAC-Name

1,2-bis(4-bromophenyl)guanidine;hydrochloride

InChI

InChI=1S/C13H11Br2N3.ClH/c14-9-1-5-11(6-2-9)17-13(16)18-12-7-3-10(15)4-8-12;/h1-8H,(H3,16,17,18);1H

InChI-Schlüssel

DYNOLLFJKQIVRQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NC(=NC2=CC=C(C=C2)Br)N)Br.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.